N-BUTYL-N'-[1-(2-PYRIDYL)ETHYL]UREA
Overview
Description
N-butyl-N’-[1-(2-pyridinyl)ethyl]urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a butyl group and a pyridinyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N’-[1-(2-pyridinyl)ethyl]urea can be achieved through several methods. One common approach involves the nucleophilic addition of amines to isocyanates. For instance, the reaction between butylamine and 1-(2-pyridinyl)ethyl isocyanate in the presence of a suitable solvent can yield the desired product . The reaction is typically carried out under mild conditions, often at room temperature, and does not require a catalyst.
Industrial Production Methods
In an industrial setting, the production of N-butyl-N’-[1-(2-pyridinyl)ethyl]urea may involve more scalable and efficient methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of water as a solvent, can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-butyl-N’-[1-(2-pyridinyl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The pyridinyl group can participate in substitution reactions, where nucleophiles replace hydrogen atoms on the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridinyl group.
Reduction: Reduced forms of the urea moiety.
Substitution: Substituted pyridinyl derivatives.
Scientific Research Applications
N-butyl-N’-[1-(2-pyridinyl)ethyl]urea has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which N-butyl-N’-[1-(2-pyridinyl)ethyl]urea exerts its effects involves interactions with specific molecular targets. The pyridinyl group can interact with enzymes or receptors, modulating their activity. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, the urea moiety can form hydrogen bonds with biological molecules, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
N-tert-Butyl-N’-[3-pyridinyl]urea: Similar structure but with a tert-butyl group instead of a butyl group.
1-(2-Pyridinyl)-2-(o, m-, p-hydroxyphenyl) benzimidazoles: Compounds with a pyridinyl group and benzimidazole moiety.
Uniqueness
N-butyl-N’-[1-(2-pyridinyl)ethyl]urea is unique due to its specific combination of a butyl group and a pyridinyl group attached to the urea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-butyl-3-(1-pyridin-2-ylethyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-3-4-8-14-12(16)15-10(2)11-7-5-6-9-13-11/h5-7,9-10H,3-4,8H2,1-2H3,(H2,14,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBRLMYGWAHPBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC(C)C1=CC=CC=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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